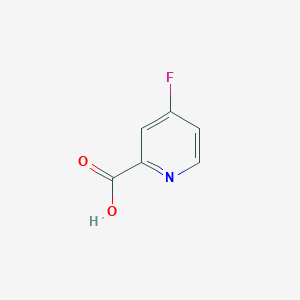

4-Fluoropicolinic acid

説明

Contextualization within Modern Fluorine Chemistry Research

Modern fluorine chemistry has evolved into a cornerstone of chemical research, driven by the profound effects that fluorine substitution can have on the properties of organic molecules. dovepress.com The introduction of fluorine or fluorine-containing groups can dramatically alter a compound's metabolic stability, binding affinity, and other biological properties, making it a critical strategy in the development of pharmaceuticals and agrochemicals. dovepress.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and oxidative stability to fluorinated compounds. dovepress.comman.ac.uk

Research in this field is not limited to the synthesis of target molecules but also encompasses the development of novel and efficient fluorination methods. dovepress.com Scientists have moved beyond traditional techniques, which were often harsh, to more sophisticated and selective processes. dovepress.com The availability of new reagents and catalytic systems allows for the precise introduction of fluorine into complex molecular architectures. man.ac.uk Compounds like 4-fluoropicolinic acid are situated within this context as both products of and participants in advanced synthetic methodologies. They serve as valuable building blocks that carry the unique properties of fluorine into larger, more complex structures. lookchem.com

Significance of Fluorinated Pyridine (B92270) Carboxylic Acid Scaffolds in Contemporary Chemical Science

The fluorinated pyridine carboxylic acid scaffold, of which this compound is a prime example, is a highly versatile and privileged structure in contemporary chemical science. nih.gov This structural framework combines several key features: a pyridine ring, which is a common motif in biologically active compounds; a carboxylic acid group that can participate in hydrogen bonding and act as a coordination site for metal ions; and one or more fluorine atoms that modulate the molecule's electronic properties and lipophilicity. nih.govcymitquimica.com

The strategic placement of fluorine atoms on the pyridine ring can significantly influence the compound's reactivity, bioavailability, and interaction with biological targets. cymitquimica.comontosight.ai For instance, fluorine can enhance metabolic stability, a crucial attribute in drug design. cymitquimica.com This versatility makes fluorinated pyridine carboxylic acids valuable intermediates and building blocks for a wide range of applications, including:

Medicinal Chemistry : As precursors for drugs targeting various conditions. The scaffold is found in compounds investigated for anti-inflammatory and antimicrobial properties. nih.gov

Agrochemicals : In the synthesis of potent herbicides and pesticides. google.com

Materials Science : For creating novel materials, such as photoluminescent dyes and organometallic complexes. smolecule.comossila.com

Catalysis : As ligands that can be fine-tuned to control the activity and selectivity of metal catalysts. uva.es

The table below illustrates the diversity within this class of compounds and their associated research applications.

| Compound Name | CAS Number | Key Application/Research Area | Reference |

| This compound | 886371-78-4 | Heterocyclic and fluorinated building block for synthesis. | bldpharm.com |

| 5-Bromo-3-fluoropicolinic acid | 669066-91-5 | Intermediate for photoluminescent materials and A2A receptor allosteric modulators. | ossila.com |

| 6-Chloro-5-fluoropicolinic acid | 860296-24-8 | Building block for herbicides and pesticides. | |

| 2,6-Difluoropyridine-3-carboxylic acid | 171178-50-0 | Building block for biologically active molecules in pharma and agrochemical research. | cymitquimica.com |

| 5-Fluoro-4-methylpicolinic acid | 1256787-05-9 | Research tool in medicinal chemistry and material science; exhibits antibacterial properties. | smolecule.com |

Research Rationale for In-depth Investigation of this compound

The focused investigation of this compound is driven by several key scientific rationales. As a specific isomer, its properties are distinct from other fluorinated picolinic acids, and understanding these differences is crucial for its targeted application.

First, this compound serves as a crucial synthetic intermediate for high-value chemical products. Research has shown that related picolinic acid structures are core components in the synthesis of advanced herbicides. google.com The precise arrangement of substituents on the pyridine ring is critical to the final product's efficacy, making the synthesis and reaction chemistry of specific isomers like this compound a subject of intense industrial and academic research.

Third, the compound is explored for its potential as a ligand in catalysis . Picolinic acid derivatives can act as "cooperating ligands" in palladium-catalyzed C-H activation reactions, a modern method for forming carbon-carbon bonds. uva.es The electronic properties of the ligand are paramount for an efficient catalytic cycle. The electron-withdrawing nature of the fluorine atom in the 4-position can "tune" the electronic character of the pyridine ring, potentially enhancing the stability and reactivity of the organometallic catalyst. man.ac.ukuva.es Research in this area seeks to develop more efficient and selective catalysts for organic synthesis by systematically modifying ligands like this compound.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Synonyms | 4-Fluoro-2-pyridinecarboxylic acid, 4-Fluoropyridine-2-carboxylic acid |

| CAS Number | 886371-78-4 |

| Molecular Formula | C₆H₄FNO₂ |

| Molecular Weight | 141.10 g/mol |

Structure

3D Structure

特性

IUPAC Name |

4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJINJNLDNIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592834 | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-78-4 | |

| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoropicolinic Acid and Its Derivatives

Direct Fluorination Strategies for the Pyridine (B92270) Ring System

Direct fluorination of the pyridine ring presents a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, recent advancements have led to the development of several strategies to achieve regioselective fluorination.

Regioselective Introduction of Fluorine at the 4-Position

Achieving regioselectivity in the fluorination of pyridines is crucial. The electronic properties of the pyridine ring favor functionalization at the 2- and 4-positions. For picolinic acid derivatives, the directing effect of the carboxylic acid group and other substituents plays a significant role in controlling the position of fluorination. C-H activation strategies, often employing transition metal catalysts, have emerged as a powerful tool for site-selective functionalization of heterocycles, including the C4-position of pyridines.

Electrophilic Fluorination Reagents and Protocols

Electrophilic fluorination is a common approach for introducing fluorine into electron-rich or activated aromatic systems. While the pyridine ring itself is electron-deficient, the use of powerful electrophilic fluorinating agents can overcome this challenge. Reagents such as Selectfluor® (F-TEDA-BF4), N-fluoropyridinium salts, and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. mdpi.comrsc.org The reactivity of these N-F reagents has been extensively studied to enable efficient fluorination of a wide range of substrates. nih.gov The choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and yield. For instance, the fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones has been achieved with high regioselectivity using Selectfluor in an aqueous solution. nih.gov

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Pyridine carboxylic acid | Catalyst, Fluoride (B91410), Oxidant | Not Specified | Not Specified | Not Specified | CN112552233A |

| 4-Substituted 2-aminopyridines | Selectfluor | Water/Chloroform | Not Specified | Good to High | nih.gov |

| 1,2-Dihydropyridines | Selectfluor® | Not Specified | Not Specified | Not Specified | mdpi.com |

Nucleophilic Fluorination Approaches Utilizing Precursors

Nucleophilic aromatic substitution (SNAr) offers a viable alternative for the synthesis of fluorinated pyridines, particularly when a suitable leaving group is present at the target position. Precursors such as 4-chloro-, 4-bromo-, or 4-nitropicolinic acid can be subjected to nucleophilic fluorination using various fluoride sources. The reactivity of the leaving group follows the general trend for SNAr reactions, with nitro groups and halogens being effective. libretexts.orgnih.gov The choice of fluoride salt (e.g., KF, CsF) and reaction conditions, including solvent and temperature, significantly influences the reaction outcome. For example, 4-chloropicolinic acid has been successfully converted to 4-fluoropicolinic acid using silver(I) fluoride.

A supporting information document outlines a specific procedure for this transformation. 4-Hydroxypicolinic acid is first converted to 4-chloropicolinic acid using phosphoryl chloride. The subsequent nucleophilic fluorination is carried out using silver(I) fluoride in dichloromethane, affording this compound in a 12% yield after purification.

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloropicolinic acid | Silver(I) fluoride | Dichloromethane | Room Temperature | 12 | Supporting Information |

| 2-Nitropyridines | [18F]Fluoride | Not Specified | 140 | 70-89 (Radiochemical Yield) | researchgate.net |

Synthesis of this compound via Functional Group Interconversions

Functional group interconversion provides a powerful and often more traditional approach to the synthesis of this compound, starting from readily available precursors.

Carboxylic Acid Precursor Derivatization and Transformation

This strategy involves the synthesis of a picolinic acid derivative bearing a functional group at the 4-position that can be readily converted to a fluorine atom. A classic example is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. umsl.edu Thus, 4-aminopicolinic acid can serve as a key precursor for the synthesis of this compound. The synthesis of 4-aminopicolinic acid itself can be achieved from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. chemicalbook.com

Another approach involves the conversion of a hydroxyl group to a fluorine atom. For instance, 4-hydroxypicolinic acid can be converted to 4-chloropicolinic acid, which then undergoes nucleophilic fluorination as described in section 2.1.3.

| Precursor | Key Transformation | Reagents | Yield (%) | Reference |

| 4-Aminopicolinic acid | Balz-Schiemann reaction | NaNO₂, HBF₄ | Not Specified | umsl.edu |

| 4-Hydroxypicolinic acid | Chlorination followed by Nucleophilic Fluorination | 1. POCl₃ 2. AgF | 15 (Chlorination), 12 (Fluorination) | Supporting Information |

Heterocyclic Ring Construction with Fluorinated Building Blocks

An alternative and increasingly popular strategy involves the construction of the pyridine ring using pre-fluorinated building blocks. This approach avoids the often harsh conditions required for direct fluorination of the pre-formed heterocyclic ring. Various cycloaddition reactions, such as [2+2+2] or [4+2] cycloadditions, can be employed to construct the pyridine ring from smaller, fluorinated synthons. researchgate.netresearchgate.netrsc.org For example, fluorinated β-ketoesters are valuable building blocks in the synthesis of fluorinated heterocycles. mdpi.comnih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided context, the general principle of using fluorinated starting materials to build complex fluorinated molecules is a well-established and powerful strategy in modern synthetic chemistry. eurekalert.org

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogs

The introduction of chirality into this compound analogs can profoundly influence their biological activity and material properties. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance. While methodologies specifically targeting chiral this compound analogs are still emerging, principles from asymmetric synthesis of related chiral pyridines and fluorinated compounds offer valuable insights.

Key strategies for achieving stereocontrol include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is a powerful approach to induce enantioselectivity. For instance, in the synthesis of chiral pyridine derivatives, copper-chiral diphosphine ligand catalysts have been employed for the enantioselective addition of nucleophiles to alkenyl pyridines researchgate.net. This concept could be adapted for the asymmetric functionalization of a suitable precursor to introduce a stereocenter in a this compound framework.

Substrate-Controlled Diastereoselective Reactions: In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired chiral product. This strategy has been successfully applied in the synthesis of various chiral heterocyclic compounds.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly utilized in the synthesis of chiral molecules. While specific biocatalytic routes to chiral this compound have yet to be extensively reported, the discovery of enzymes like N-methyl amino acid dehydrogenases for the asymmetric synthesis of N-alkyl amino acids highlights the potential of biocatalysis in creating chiral acid derivatives nih.gov. Engineered enzymes could potentially be developed to catalyze the asymmetric synthesis of chiral precursors to this compound analogs nih.govnih.govsemanticscholar.orgh1.co.

Table 1: Potential Asymmetric Strategies for Chiral this compound Analogs

| Strategy | Catalyst/Reagent Example | Potential Application | Enantiomeric Excess (ee) |

| Chiral Metal Catalysis | Copper-diphosphine complexes | Asymmetric alkylation of a pyridine precursor | Potentially >90% |

| Organocatalysis | Chiral Brønsted acids | Enantioselective functionalization of the pyridine ring | Varies with substrate and catalyst |

| Biocatalysis | Engineered transaminases or dehydrogenases | Asymmetric synthesis of a chiral side chain | Often >99% |

Note: The enantiomeric excess values are illustrative and based on analogous reactions reported in the literature for other classes of compounds.

Detailed research into the enantioselective fluorination of various organic molecules has identified several effective catalytic systems. For example, chiral palladium complexes have been used for the enantioselective fluorination of α-cyano esters with high enantiomeric excess acs.org. Similarly, chiral bis(oxazoline)–copper complexes have shown promise in the fluorination of β-ketoesters acs.org. These catalytic systems could potentially be adapted for the asymmetric fluorination of a suitable picolinic acid precursor to generate chiral this compound derivatives.

Sustainable and Green Chemical Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance sustainability. The synthesis of this compound is no exception, with a growing emphasis on developing more eco-friendly methodologies.

The development of highly efficient and recyclable catalysts is a central theme in green chemistry. For the synthesis of pyridine-based compounds, a variety of catalytic systems are being explored to improve reaction rates, selectivity, and reduce waste.

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, key aspects of green synthesis. For the synthesis of picolinates, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been shown to be effective in multi-component reactions under ambient conditions rsc.orgresearchgate.net. Zeolites have also been investigated for the thermo-catalytic conversion of glycerol and ammonia into pyridines, offering a route from renewable feedstocks rsc.org.

Biocatalysts: As mentioned previously, enzymes operate under mild conditions in aqueous media, making them inherently green catalysts nih.gov. The development of robust enzymes for the synthesis of pyridine derivatives from renewable sources is an active area of research ijarsct.co.in.

Table 2: Comparison of Catalytic Approaches in Pyridine Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Catalysts | High activity and selectivity | Difficult to separate from the product |

| Heterogeneous Catalysts | Easy separation and recyclability | May have lower activity than homogeneous counterparts |

| Biocatalysts | High selectivity, mild reaction conditions, renewable | Can be sensitive to reaction conditions, substrate scope may be limited |

The ideal chemical synthesis should be both solvent-free and atom-economical, maximizing the incorporation of reactant atoms into the final product and eliminating the use of hazardous solvents.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, often with the aid of microwave irradiation or mechanochemistry, can significantly reduce waste and energy consumption. Various solvent-free methods have been developed for the synthesis of pyridine derivatives, demonstrating the feasibility of this approach nih.gov.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. Designing synthetic routes to this compound that maximize atom economy is a key goal. This involves minimizing the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are often highly atom-economical and represent a promising strategy for the synthesis of substituted pyridines nih.gov.

The pursuit of sustainable and green synthetic methods for 4-fluoropiolinic acid and its derivatives is an ongoing endeavor. By embracing innovative catalytic systems, minimizing waste through solvent-free and atom-economical approaches, and harnessing the power of biocatalysis, the chemical community is paving the way for more environmentally responsible production of this important class of compounds.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoropicolinic Acid

Reactivity of the Pyridine (B92270) Nucleus in 4-Fluoropicolinic Acid

The reactivity of the pyridine nucleus in this compound is fundamentally dictated by the interplay between the electron-withdrawing nature of the nitrogen heteroatom, the carboxyl group, and the fluorine substituent. This unique electronic arrangement renders the pyridine ring susceptible to specific types of transformations, primarily nucleophilic aromatic substitution, while generally being deactivated towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The fluorine atom at the 4-position of the this compound ring is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen and the carboxylic acid group, which effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. The high electronegativity of the fluorine atom also contributes to the polarization of the C-F bond, making the carbon at the 4-position more electrophilic and thus more susceptible to nucleophilic attack.

The general mechanism for the SNAr reaction at the 4-position involves a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. In the subsequent fast step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted picolinic acid derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with amines (amination) provides 4-aminopicolinic acid derivatives, while reaction with alkoxides (alkoxylation) yields 4-alkoxypicolinic acids.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

| Nucleophile | Reagent Example | Product Type |

| Amine | Ammonia, Primary/Secondary Amines | 4-Aminopicolinic acid derivatives |

| Alkoxide | Sodium Methoxide, Sodium Ethoxide | 4-Alkoxypicolinic acid derivatives |

| Thiolate | Sodium Thiophenoxide | 4-(Arylthio)picolinic acid derivatives |

Detailed research findings have demonstrated the efficiency of these transformations. For example, the amination of this compound derivatives can often be achieved under mild conditions with good to excellent yields. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

Electrophilic Aromatic Substitution on the Fluorinated Pyridine

In stark contrast to its high reactivity towards nucleophiles, the pyridine nucleus of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The pyridine nitrogen acts as a powerful electron-withdrawing group through both inductive and resonance effects, reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. The presence of the additional electron-withdrawing carboxylic acid and fluorine substituents further exacerbates this deactivation.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of this compound provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Amidation and Esterification Reactions of this compound

Standard protocols for the conversion of carboxylic acids to amides and esters are applicable to this compound. Amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoropicolinoyl chloride can then be readily reacted with a wide range of primary and secondary amines to afford the corresponding amides in high yields.

Esterification is commonly performed via the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. Similar to amidation, conversion to the acyl chloride followed by reaction with an alcohol provides an alternative and often more efficient route to the desired ester.

Table 2: Common Reagents for Amidation and Esterification of this compound

| Transformation | Reagent(s) | Intermediate |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Activated ester/anhydride |

| Amidation | Thionyl Chloride (SOCl₂), then Amine | 4-Fluoropicolinoyl chloride |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated carboxylic acid |

| Esterification | Thionyl Chloride (SOCl₂), then Alcohol | 4-Fluoropicolinoyl chloride |

Decarboxylation Pathways and Derivatives

The decarboxylation of picolinic acids, including this compound, can be achieved under certain conditions. One notable transformation is the Hammick reaction, which involves the thermal decarboxylation of a picolinic acid in the presence of a carbonyl compound to yield a 2-pyridylcarbinol. The proposed mechanism involves the formation of a zwitterionic intermediate after decarboxylation, which then acts as a nucleophile towards the carbonyl compound.

Another important transformation that involves the carboxylic acid moiety is the Curtius rearrangement. In this multi-step reaction, the carboxylic acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. This versatile intermediate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to yield the corresponding 4-fluoro-2-aminopyridine. Reaction of the isocyanate with an alcohol affords a carbamate, while reaction with an amine gives a urea derivative.

Organometallic and Catalytic Transformations of this compound

The presence of a fluorine atom and a carboxylic acid group on the pyridine ring opens up avenues for various organometallic and catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the modification of aromatic systems. While the C-F bond is generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds, under specific catalytic conditions, this compound derivatives can potentially undergo reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings. In these reactions, the fluorine atom would be substituted by a new group, such as an aryl, vinyl, or amino group.

Decarboxylative coupling is another emerging strategy in which the carboxylic acid group itself is replaced. In these reactions, a transition metal catalyst, often palladium or copper, facilitates the extrusion of carbon dioxide and the formation of a new bond at the 2-position of the pyridine ring. This approach avoids the need for pre-functionalization of the carboxylic acid and represents an atom-economical synthetic route.

Furthermore, the pyridine nitrogen and the carboxylate group of this compound can act as ligands to form coordination complexes with various metal ions. These metal complexes can exhibit interesting structural and electronic properties and may find applications in catalysis or materials science. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.

Table 3: Potential Organometallic and Catalytic Transformations of this compound

| Reaction Type | Catalyst/Reagent | Bond Formed | Position of Reaction |

| Suzuki Coupling | Palladium Catalyst, Boronic Acid | C-C | 4-position |

| Buchwald-Hartwig Amination | Palladium Catalyst, Amine | C-N | 4-position |

| Decarboxylative Coupling | Palladium/Copper Catalyst | C-C or C-Heteroatom | 2-position |

| Metal Complexation | Various Metal Salts | Coordination Bonds | N, O (carboxylate) |

Research in this area is ongoing, with the development of new catalysts and reaction conditions continually expanding the scope of possible transformations for functionalized pyridines like this compound.

Cross-Coupling Reactions Utilizing this compound Halides

Derivatives of this compound, particularly its corresponding acid halide (4-fluoropicolinoyl chloride), are valuable electrophilic partners in transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a prominent example of a transformation where derivatives of this compound can be employed. mdpi.comyoutube.com

The general catalytic cycle for such a palladium-catalyzed reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, a low-valent palladium(0) complex reacts with the electrophilic partner, such as 4-fluoropicolinoyl chloride or a related sulfonate derivative, in an oxidative addition step to form a Pd(II) intermediate. Subsequently, transmetalation occurs where an organic group is transferred from an organoboron reagent (in the case of Suzuki coupling) to the palladium center. organic-chemistry.org The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst. organic-chemistry.org

While specific examples utilizing 4-fluoropicolinoyl chloride are not extensively documented in dedicated studies, the reactivity is analogous to other pyridine derivatives used in Suzuki-Miyaura cross-couplings. For instance, pyridine-2-sulfonyl fluoride (PyFluor) has been successfully used as an electrophilic coupling partner to generate 2-arylpyridines. nih.gov This demonstrates the viability of activating the C2 position of the pyridine ring for C-S bond cleavage and subsequent C-C bond formation. The reaction conditions typically involve a palladium catalyst, a suitable ligand, and a base.

Below is a representative table of conditions for Suzuki-Miyaura cross-coupling reactions based on analogous pyridine-2-sulfonyl fluoride systems, illustrating the potential application for this compound derivatives.

| Electrophile (Analog) | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | 89 | nih.gov |

| Pyridine-2-sulfonyl fluoride | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 72 | nih.gov |

| Pyridine-2-sulfonyl fluoride | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 65 | nih.gov |

| Pyridine-2-sulfonyl fluoride | Benzofuran-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 58 | nih.gov |

C-H Functionalization Strategies on this compound Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. mdpi.com The this compound scaffold possesses distinct electronic features that influence the regioselectivity of C-H functionalization reactions. The pyridine nitrogen, the carboxylic acid at C2, and the fluorine atom at C4 all act as electron-withdrawing groups, rendering the pyridine ring electron-deficient. This electronic characteristic generally directs nucleophilic or radical attack to specific positions.

For electron-poor pyridines, C-H functionalization, such as arylation, is often favored at positions not adjacent to the nitrogen atom. Research on related substituted pyridines indicates that an electron-withdrawing group at the C4 position typically promotes functionalization at the C3 position. nih.gov In the case of 4-fluoropyridine, palladium-catalyzed C-H arylation has been shown to occur selectively at the C5 position, adjacent to the fluorine atom. nih.gov This suggests that for the this compound scaffold, the C3 and C5 positions are the most likely sites for direct C-H functionalization, influenced by the combined electronic effects of the substituents.

Another powerful strategy involves the use of a directing group. The carboxylic acid moiety of this compound can be converted into a bidentate directing group, such as an 8-aminoquinoline amide. nih.govresearchgate.net This approach tethers a transition metal catalyst in close proximity to a specific C-H bond, enabling highly regioselective activation. For a picolinamide derivative, this strategy would be expected to direct functionalization to the C3 position.

The table below summarizes representative conditions for the C-H arylation of 4-fluoropyridine, a close structural analog of this compound.

| Substrate (Analog) | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Fluoropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Pivalic Acid / Cs₂CO₃ | Toluene | 130 | 5-Phenyl-4-fluoropyridine | 74 | nih.gov |

| 3-Fluoropyridine | Iodobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Pivalic Acid / Cs₂CO₃ | Toluene | 130 | 4-Phenyl-3-fluoropyridine | 85 | nih.gov |

| 3-Chloropyridine | Iodobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | Pivalic Acid / Cs₂CO₃ | Toluene | 130 | 4-Phenyl-3-chloropyridine | 75 | nih.gov |

Redox Chemistry and Radical Reactions of this compound

The electronic properties of this compound make it amenable to a range of redox and radical-mediated transformations. These reactions can achieve functionalization patterns that are complementary to traditional ionic pathways.

Redox Chemistry The redox behavior of this compound is characterized by the potential for both oxidation and reduction at its functional groups and aromatic core. Of particular note is the possibility of electrochemical reduction. Studies on closely related compounds, such as halogenated 4-aminopicolinic acids, have demonstrated that C-halogen bonds can be selectively reduced at a cathode. google.com This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. By analogy, the C-F bond in this compound could potentially be reduced to a C-H bond under specific electrochemical conditions, offering a method for selective defluorination. The reduction potential would be influenced by factors such as the cathode material, solvent, and supporting electrolyte. google.com

Radical Reactions The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for radical addition reactions, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgscispace.com The radical is typically generated through oxidative decarboxylation of a carboxylic acid or from other radical precursors. princeton.edu Given the substitution pattern of this compound (C2 and C4), the Minisci reaction would be expected to proceed at the remaining unsubstituted positions, primarily C6 and potentially C3/C5, depending on the steric and electronic properties of the incoming radical.

Furthermore, the carboxylic acid group itself can serve as a handle for radical generation via photoredox-mediated decarboxylation. nih.govnih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate, leading to the formation of a carboxyl radical. This intermediate rapidly extrudes CO₂ to generate a pyridyl radical centered at the C2 position. nih.gov This highly reactive radical can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

The tables below outline representative conditions for these two classes of radical reactions as they would apply to this compound.

Table 3.4.1: Representative Conditions for Minisci-Type Alkylation

| Radical Source | Oxidant | Catalyst | Solvent | Expected Product Site | Reference |

|---|---|---|---|---|---|

| Pivalic Acid | (NH₄)₂S₂O₈ | AgNO₃ | H₂O / H₂SO₄ | C6, C3, C5 | wikipedia.org |

| Cyclohexane | Di-tert-butyl peroxide | None | TFA / CH₂Cl₂ | C6, C3, C5 | princeton.edu |

| Adamantane | (NH₄)₂S₂O₈ | AgNO₃ | H₂O / H₂SO₄ | C6, C3, C5 | scispace.com |

Table 3.4.2: Representative Conditions for Photoredox Decarboxylative Coupling

| Coupling Partner | Photocatalyst | Base | Solvent | Light Source | Expected Product Type | Reference |

|---|---|---|---|---|---|---|

| Activated Olefin | Ir(ppy)₃ | Cs₂CO₃ | DMSO | Blue LED | 2-Alkylpyridine derivative | nih.gov |

| Alkyl Bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DIPEA | DMF | Blue LED | 2-Alkylpyridine derivative | nih.gov |

| Alkynyl Sulfone | 4CzIPN | PPh₃ (Mediator) | Dioxane | Blue LED | 2-Alkynylpyridine derivative (Ynone) | rsc.org |

Theoretical and Computational Investigations of 4 Fluoropicolinic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-fluoropicolinic acid, these studies reveal how the fluorine substituent influences the electronic environment of the pyridine (B92270) ring and the carboxylic acid group.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about the molecular orbitals and electron density distribution of this compound.

The introduction of a fluorine atom at the 4-position of the picolinic acid ring significantly perturbs the electronic structure. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect leads to a general polarization of the sigma framework, drawing electron density away from the pyridine ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. In this compound, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The fluorine substituent is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted picolinic acid. This lowering of orbital energies suggests increased stability but also a potential for different reactivity patterns.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A larger energy gap implies higher stability and lower reactivity. DFT calculations on related 4-substituted picolinic acids, such as 4-nitropicolinic acid and 4-methoxypicolinic acid, have shown that electron-withdrawing groups tend to stabilize both HOMO and LUMO, affecting the energy gap and, consequently, the molecule's reactivity rsc.org. For this compound, a similar stabilization is anticipated.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential, indicating its acidic nature. The fluorine atom itself would exhibit a region of negative potential, while the adjacent carbon atom on the ring would be more electropositive.

Table 1: Calculated Electronic Properties of Picolinic Acid and Substituted Derivatives (Illustrative Data based on DFT Studies of Related Compounds)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Picolinic Acid | -7.0 | -1.5 | 5.5 | 3.5 |

| This compound (Expected) | -7.2 | -1.7 | 5.5 | 2.8 |

| 4-Nitropicolinic Acid | -8.1 | -3.2 | 4.9 | 1.5 |

| 4-Methoxypicolinic Acid | -6.5 | -1.1 | 5.4 | 4.2 |

Note: The data for this compound is an educated estimation based on the known effects of fluorine substitution and trends observed in related molecules. Actual calculated values may vary.

For even higher accuracy in determining the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. These methods, while computationally more expensive than DFT, provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and molecular property predictions.

Ab initio calculations would provide benchmark data for the geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties of this compound. High-level calculations are particularly important for accurately describing systems with significant electron correlation or for cases where DFT methods may be less reliable. Studies on related substituted picolinic acids have demonstrated the utility of both ab initio and DFT methods in correlating calculated chemical shifts with experimental NMR data researchgate.net.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical for understanding its physical properties and behavior in different environments.

In the solid state and in concentrated solutions, carboxylic acids are known to form hydrogen-bonded dimers. For this compound, the carboxylic acid groups of two molecules can form a cyclic dimer through two strong O-H···O hydrogen bonds. The energy of this interaction is significant, typically in the range of -10 to -15 kcal/mol per dimer.

Table 2: Typical Hydrogen Bond Geometries and Energies (Illustrative)

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Energy (kcal/mol) |

| O-H···O (Carboxylic Dimer) | 2.6 - 2.8 | 170 - 180 | -5 to -8 |

| O-H···N (to Pyridine) | 2.7 - 2.9 | 160 - 175 | -4 to -6 |

| C-H···F | 3.0 - 3.4 | 130 - 160 | -0.5 to -1.5 |

Picolinic acid and its derivatives can exist in different tautomeric forms, primarily involving the proton of the carboxylic acid group. The most stable tautomer is typically the carboxylic acid form. However, a zwitterionic tautomer, where the proton has transferred from the carboxylic acid to the pyridine nitrogen, can also exist, particularly in polar solvents.

Computational studies can be used to determine the relative energies of these tautomers and the energy barrier for the proton transfer between them. For this compound, the electron-withdrawing nature of the fluorine atom would decrease the basicity of the pyridine nitrogen, likely making the zwitterionic form less stable compared to unsubstituted picolinic acid. The equilibrium between these forms can be influenced by the solvent environment, with polar solvents favoring the more polar zwitterionic tautomer.

Table 3: Calculated Relative Energies of this compound Tautomers (Illustrative)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Expected) | Relative Energy (kcal/mol) - Aqueous (Expected) |

| Carboxylic Acid Form | 0.0 | 0.0 |

| Zwitterionic Form | > 10 | 5 - 8 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates and transition states and the calculation of reaction energy barriers. For this compound, this can be applied to understand its synthesis, degradation, or its role in catalytic processes.

For example, the decarboxylation of picolinic acid derivatives is a known reaction. Computational studies could elucidate the mechanism of this reaction for this compound, determining whether it proceeds through a concerted or stepwise mechanism and how the fluorine substituent affects the activation energy. The identification of the transition state structure and its energy provides crucial information about the reaction kinetics.

Furthermore, if this compound were to act as a ligand in a metal complex, computational methods could be used to study the coordination process, the stability of the resulting complex, and its subsequent reactivity. These calculations can provide insights that are difficult to obtain through experimental means alone.

Ligand-Protein/Enzyme Docking and Molecular Dynamics Simulations of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. This method helps in understanding the binding mode and affinity of the ligand to the active site of the target. For derivatives of this compound, docking studies would involve preparing the three-dimensional structures of the ligands and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, and a scoring function is used to estimate the binding affinity for each pose. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein interaction. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked complex and the characterization of the conformational changes that may occur upon ligand binding. For this compound derivatives, an MD simulation would start with the best-docked pose. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable insights into the stability of the ligand in the binding site, the flexibility of the protein, and the energetic contributions of different residues to the binding. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies to provide a more accurate estimation of the binding affinity.

While direct research on this compound derivatives is limited, studies on structurally related pyridine and quinoline (B57606) derivatives highlight the utility of these computational approaches. For instance, research on other pyridine derivatives has successfully employed molecular docking and MD simulations to identify potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2). Similarly, studies on quinoline derivatives have used these methods to investigate their potential as P-glycoprotein inhibitors in the context of cancer multidrug resistance. These examples underscore the potential of applying similar computational workflows to elucidate the therapeutic potential of this compound derivatives.

Advanced Applications of 4 Fluoropicolinic Acid and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery Research

The fluorinated pyridine (B92270) motif is a privileged structure in modern drug discovery, and 4-fluoropicolinic acid serves as a key precursor for creating novel pharmacophores. The presence of the fluorine atom can enhance binding interactions with target proteins, improve metabolic stability, and modulate the physicochemical properties of lead compounds.

The synthesis of pharmacophores from this compound leverages the reactivity of both the carboxylic acid group and the fluorinated pyridine ring. The carboxylic acid allows for the formation of amide, ester, and other linkages, enabling the connection of the 4-fluoropyridine headgroup to other molecular fragments. The fluorine atom, being highly electronegative, influences the electron distribution of the pyridine ring, which can be exploited in various coupling and substitution reactions.

Synthetic strategies often involve the activation of the carboxylic acid, for instance, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to facilitate amide bond formation with a wide range of amines. This approach allows for the systematic exploration of chemical space and the generation of libraries of compounds for high-throughput screening.

For example, in the synthesis of quinoline-4-carboxylic acids, which share structural similarities with fluoropicolinic acids, multi-component reactions like the Doebner reaction are employed. This reaction, involving an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of complex heterocyclic structures. nih.gov The principles of such reactions can be conceptually applied to the elaboration of the this compound scaffold.

While specific SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, the principles of SAR for related fluorinated heterocycles, such as fluoroquinolones, are well-established and provide valuable insights. The basic structure of these molecules consists of a substituted pyridine ring fused to another ring, with a carboxylic acid being crucial for their activity. nih.gov

Key aspects of the SAR for these related compounds that can be extrapolated to this compound analogs include:

The Fluorine Atom: The position of the fluorine atom on the pyridine ring is critical. It is known to influence the compound's spectrum of activity and potency. nih.gov In the context of this compound, this fluorine atom would be expected to significantly impact the electronic nature of the pyridine ring and its interactions with biological targets.

Substituents on the Pyridine Ring: Modifications to other positions on the pyridine ring can lead to significant changes in biological activity. For instance, the introduction of different functional groups can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

The Carboxylic Acid Group: The carboxylic acid at the 2-position is often essential for activity, potentially acting as a key binding motif to the target protein, for example, through the formation of salt bridges or hydrogen bonds. nih.gov

| Modification Position | General Observation from Related Fluoroquinolones | Hypothesized Impact on this compound Analogs |

| Position 4 (Fluorine) | Crucial for enhanced potency and broader spectrum of activity. | Expected to be a key determinant of biological activity and target engagement. |

| Position 2 (Carboxylic Acid) | Essential for binding to the target enzyme (e.g., DNA gyrase). | Likely to be a critical pharmacophoric feature for target interaction. |

| Other Ring Positions | Substituents influence pharmacokinetics and target specificity. | Modifications would allow for fine-tuning of properties like solubility, metabolic stability, and target selectivity. |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. youtube.com While there are no specific examples in the literature of this compound itself being developed as a chemical probe, its structural features make it a promising scaffold for such applications.

The development of a chemical probe from this compound would involve its derivatization to incorporate a reporter group, such as a fluorescent tag or a biotin moiety, for detection and isolation of the target protein. The 4-fluoropyridine core would serve as the recognition element for the target. For instance, fluorescent analogs of other biologically active molecules have been synthesized to study their intracellular targets and signaling pathways. mdpi.com A similar strategy could be applied to this compound, where the carboxylic acid group provides a convenient handle for the attachment of a fluorophore.

The design of such probes would need to ensure that the appended reporter group does not significantly interfere with the binding of the this compound moiety to its intended target.

Targeted therapy is a cornerstone of modern cancer treatment, utilizing drugs that act on specific molecular targets associated with cancer cells. mdpi.com One strategy for targeted drug delivery involves conjugating a cytotoxic agent to a ligand that binds to receptors overexpressed on the surface of cancer cells, such as the folate receptor. nih.govfrontiersin.org

This compound and its derivatives have the potential to be used in such targeted therapeutic strategies. The this compound moiety could act as the cytotoxic payload, which is delivered specifically to cancer cells by the targeting ligand. The fluorine atom can enhance the cytotoxic potential and metabolic stability of the drug. Fluorinated polymers are also being explored for their utility in cancer drug delivery, as they can improve drug stability and cellular uptake. nih.gov

The synthesis of such a targeted agent would involve linking the this compound derivative to a targeting molecule, such as folic acid or a monoclonal antibody, via a stable linker. This conjugate would then be administered and would selectively accumulate in tumor tissues, releasing the cytotoxic this compound derivative and minimizing off-target toxicity. dovepress.com

Utility in Agrochemical Science and Sustainable Crop Protection Strategies

The picolinic acid scaffold is a well-established platform for the development of herbicides. The introduction of fluorine into these molecules can significantly enhance their herbicidal efficacy and spectrum of activity.

Picolinic acid-based compounds are a notable class of synthetic auxin herbicides. mdpi.com These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants. Research has shown that modifications to the picolinic acid core, including the introduction of fluorine and other substituents, can lead to the discovery of new and effective herbicidal molecules. nih.govnih.gov

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated that these derivatives exhibit significant herbicidal activity. nih.gov In post-emergence tests, several of these compounds showed excellent inhibitory effects on broadleaf weeds. nih.gov

| Compound | Weed Species | Concentration/Dosage | Inhibition (%) |

| Compound S010 | Amaranthus retroflexus | 250 µM | >90% |

| Compound S070 | Brassica napus (root growth) | 250 µM | >80% |

| Compound S110 | Amaranthus retroflexus | 250 µM | 100% |

| Compound S150 | Brassica napus (root growth) | 250 µM | >80% |

Data is representative of research on fluorinated picolinic acid derivatives and not specifically this compound. nih.gov

In addition to herbicides, pyridine derivatives have also been investigated for their insecticidal properties. The synthesis of novel pyridine-containing compounds has led to the discovery of molecules with activity against various insect pests. nih.govnih.gov While direct research on the insecticidal activity of this compound derivatives is limited, the broader class of fluorinated pyridine compounds represents a promising area for the development of new insecticides.

Plant Growth Regulators

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, known for their systemic activity in plants. The introduction of a fluorine atom into the picolinic acid structure, as seen in this compound and its analogues, can substantially influence their biological activity. Research into fluorinated picolinic acids has led to the development of potent plant growth regulators, primarily functioning as herbicides that mimic the action of the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.

Derivatives of 2-picolinic acid are recognized as an important subclass of auxin herbicides due to their effective absorption, translocation within the plant, and a broad spectrum of weed control. bldpharm.comresearchgate.net The development of novel picolinic acid-based herbicides is driven by their efficacy against weeds that have developed resistance to other herbicide classes. researchgate.net

Recent studies have focused on synthesizing new derivatives by modifying the picolinic acid backbone. For instance, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were designed and synthesized. bldpharm.com These compounds were evaluated for their ability to inhibit the root growth of Arabidopsis thaliana. Several of these compounds demonstrated superior inhibitory effects compared to the established herbicide picloram. Notably, compound S202, at a low concentration, showed a 78.4% inhibition of root growth, significantly higher than the 33.8% inhibition observed for the newer herbicidal molecule, florpyrauxifen. bldpharm.com

Further testing on broadleaf weeds revealed that many of these fluorinated compounds exhibit potent post-emergence herbicidal activity. At a concentration of 250 µM, twenty-eight compounds in the study showed over 80% inhibition of Brassica napus (rapeseed) root growth. bldpharm.com Several compounds achieved 100% growth inhibition of Amaranthus retroflexus L (redroot pigweed), indicating their potential as effective herbicides for controlling broadleaf weeds. bldpharm.com These findings underscore the potential of using fluorinated picolinic acid structures as lead compounds in the discovery of next-generation synthetic auxin herbicides. bldpharm.comresearchgate.net

Table 1: Inhibitory Activity of Selected Fluorinated Picolinic Acid Derivatives on Plant Root Growth This table is interactive. Users can sort the data by clicking on the column headers.

| Compound ID | Target Species | Concentration | % Inhibition of Root Growth | Reference |

|---|---|---|---|---|

| S202 | Arabidopsis thaliana | 0.5 µmol/L | 78.4% | bldpharm.com |

| Florpyrauxifen | Arabidopsis thaliana | 0.5 µmol/L | 33.8% | bldpharm.com |

| V-7 | Arabidopsis thaliana | IC₅₀ Value | 45x lower than halauxifen-methyl | researchgate.net |

Contributions to Materials Science and Functional Polymer Development

Fluoropolymers are a class of polymers characterized by their carbon-fluorine bonds, which impart remarkable properties such as high thermal stability and chemical resistance. mdpi.com They are synthesized from a variety of fluorinated monomers. mdpi.com While fluorinated building blocks are essential in materials science, the direct use of this compound as a monomer for the synthesis of fluoropolymers is not extensively documented in the available scientific literature. The synthesis of fluoropolymers typically involves the polymerization of fluoroalkenes like tetrafluoroethylene, vinylidene fluoride (B91410), and chlorotrifluoroethylene. mdpi.comman.ac.uk Research in fluoropolymer synthesis is focused on developing new monomers and polymerization techniques to create materials with tailored properties. man.ac.uk Although this compound possesses a stable fluorinated aromatic ring, its direct application as a repeating unit in the main chain of a fluoropolymer is not a commonly reported strategy.

While not a direct precursor for fluoropolymers, the structural features of this compound—a fluorinated pyridine ring combined with a carboxylic acid group—make it and its derivatives attractive candidates for creating advanced functional materials, particularly as ligands in coordination polymers and metal-organic frameworks (MOFs). Picolinate ligands are widely used in the synthesis of coordination polymers, where they chelate to metal ions through the nitrogen atom and the carboxylate oxygen. mdpi.com

The resulting coordination polymers can exhibit a range of functional properties, including luminescence and magnetism. mdpi.comnih.gov For example, ditopic ligands containing picolinate subunits have been used to synthesize a series of isostructural 3D lanthanoid coordination polymers that display slow magnetic relaxation. mdpi.com The incorporation of fluorine into the organic linkers of MOFs can influence the framework's properties, such as its interaction with guest molecules, which is relevant for applications in gas separation. nih.gov

Fluorinated picolinic acid derivatives have been explicitly used to create functional materials. For instance, 5-bromo-3-fluoropicolinic acid serves as an intermediate for preparing pyridine-triazole ligands that coordinate to rhenium (Re). The resulting organometallic complexes are photoluminescent, with quantum yields reaching up to 55%, making them suitable for applications in light-emitting materials. ossila.com Given these examples, this compound is a highly promising building block for designing ligands for new functional coordination polymers and MOFs, where the fluorine atom can be used to tune the electronic properties and intermolecular interactions within the final material.

Application as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate and building block in organic chemistry, particularly for the construction of complex molecules used in the pharmaceutical and agrochemical industries. The presence of three key features—the pyridine ring, the fluorine atom, and the carboxylic acid group—provides multiple reaction sites for chemical modification.

Fluorinated building blocks are of great interest in drug design and agrochemistry because the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Picolinic acid derivatives, in general, are crucial intermediates. For example, they are used in the synthesis of fluoroquinolone antibiotics, where the core structure is built up through a series of reactions involving such intermediates.

The carboxylic acid function of this compound can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing it to be coupled with a wide variety of other molecules. The pyridine ring itself can undergo further functionalization. The fluorine atom at the 4-position is particularly significant as it can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents onto the pyridine ring. This reactivity is a key strategy for the late-stage functionalization of complex molecules.

Specific examples from the literature highlight the utility of related fluorinated picolinic acids. 5-Fluoropicolinic acid is described as a key intermediate in drug synthesis. mdpi.com Furthermore, compounds like 5-bromo-3-fluoropicolinic acid are classified as fluorinated building blocks for synthesizing catalysts and photoluminescent dyes. ossila.com In the field of catalysis, fluorinated picolinic acids have also been evaluated as ligands for metal-catalyzed oxidation reactions, demonstrating their role in facilitating complex chemical transformations.

The strategic placement of the fluorine atom and the carboxylic acid group makes this compound a versatile scaffold for generating libraries of compounds for biological screening, leading to the discovery of new active ingredients for pharmaceuticals and agrochemicals.

Analytical Methodologies for 4 Fluoropicolinic Acid Research

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the analysis of molecular structures, providing detailed information on the connectivity of atoms, the nature of chemical bonds, and the electronic properties of a compound. For 4-Fluoropicolinic acid, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and splitting patterns dictated by the positions of the fluorine atom and the carboxylic acid group.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum of this compound would show distinct resonances for each unique carbon atom, including the carboxylic acid carbon (typically δ 165–185 ppm), and the aromatic carbons, whose shifts are influenced by the electronegative fluorine atom and the nitrogen atom in the ring rsc.org. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. It provides a direct probe of the fluorine atom's environment. A single signal would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring rsc.orgrsc.org. The large range of chemical shifts in ¹⁹F NMR makes it particularly sensitive to subtle changes in the local electronic environment rsc.org.

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen is sensitive to protonation state and substituent effects. Correlations in 2D NMR experiments, such as ¹H-¹⁵N HMBC, can help confirm assignments nih.gov.

Table 1: Representative NMR Data for Fluorinated Pyridine Derivatives This table presents typical chemical shift ranges based on related structures, as specific experimental data for this compound is not readily available in the cited literature.

| Nucleus | Chemical Shift (δ, ppm) | Key Features and Expected Couplings |

|---|---|---|

| ¹H | ~7.0 - 9.0 | Signals for protons on the pyridine ring, showing coupling to both adjacent protons (JHH) and the fluorine atom (JHF). |

| ¹³C | ~110 - 170 | Distinct signals for each carbon. The carbon attached to fluorine (C4) will show a large ¹JCF coupling. The carboxylic acid carbon will be in the ~165 ppm region. |

| ¹⁹F | ~ -110 to -120 | A single resonance, potentially a multiplet due to coupling with adjacent protons (JHF). Chemical shifts are referenced to CFCl₃ rsc.org. |

| ¹⁵N | ~ -100 to 350 | A single resonance for the pyridine nitrogen. The chemical shift is highly dependent on the solvent and pH. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analyte.

For this compound (molar mass: 141.02 g/mol ), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming its elemental formula (C₆H₄FNO₂). Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides structural insights. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da) or the entire COOH radical (-45 Da) libretexts.org. For fluorinated aromatic compounds, the fragmentation can also involve the loss of the fluorine atom or related moieties ub.edu.

Table 2: Predicted HRMS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z | Inferred Structural Information |

|---|---|---|---|---|

| 142.0304 ([M+H]⁺) | [C₆H₅FNO₂]⁺ | - | 142.0304 | Molecular Ion |

| 142.0304 ([M+H]⁺) | [C₆H₅FN]⁺ | CO₂ (43.9898 Da) | 98.0406 | Loss of carboxylic acid group |

| 142.0304 ([M+H]⁺) | [C₅H₄FN]⁺ | HCOOH (46.0055 Da) | 96.0251 | Loss of formic acid |

| 140.0148 ([M-H]⁻) | [C₆H₃FNO₂]⁻ | - | 140.0148 | Molecular Ion |

| 140.0148 ([M-H]⁻) | [C₅H₃FN]⁻ | CO₂ (43.9898 Da) | 96.0250 | Decarboxylation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A very broad O-H stretching band is expected in the 2500–3300 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group typically appears as a strong band between 1710 and 1760 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would be observed in the 3100–3000 cm⁻¹ and 1600–1450 cm⁻¹ regions, respectively researchgate.net. The C-F bond stretch would also have a characteristic absorption, typically in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing mode, often give strong and sharp signals in the Raman spectrum, which are useful for characterizing the substituted pyridine ring nih.govscialert.net. The C=O stretch is also Raman active. Due to the fluorescent nature of some pyridine derivatives, obtaining high-quality Raman spectra can sometimes be challenging.

Table 3: Typical Vibrational Frequencies for this compound Functional Groups

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Strong |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

| Ring Breathing | Pyridine Ring | ~1000 | Medium (Strong in Raman) |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. The pyridine ring is a chromophore that absorbs UV radiation.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the solvent polarity and the pH of the solution, which affects the protonation state of the carboxylic acid and the pyridine nitrogen nih.gov. For related aromatic acids, absorption maxima are typically observed in the UV region, often below 300 nm copernicus.org.

Fluorescence Spectroscopy: Many aromatic molecules, including pyridine derivatives, exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. The fluorescence emission spectrum is also sensitive to the chemical environment researchgate.net. For dipicolinic acid, a related compound, fluorescence emission shifts from 375 nm to 425 nm as the pH changes from 2 to 6, demonstrating the influence of the molecule's ionic form on its electronic properties nih.gov.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating HPLC method is critical for quality control.

Method Development: A typical approach involves reversed-phase HPLC.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point, providing good retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The aqueous phase is often acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution.

Detector: A UV detector is commonly used, with the detection wavelength set at or near the absorption maximum (λmax) of this compound to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire full UV spectra, which helps in peak purity assessment.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose pharmtech.comdemarcheiso17025.comresearchgate.net. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated using forced degradation studies chromatographyonline.com.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999 demarcheiso17025.com.

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are typically expected to be within 98-102% chromatographyonline.com.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). The relative standard deviation (RSD) should typically be less than 2% pharmtech.comdemarcheiso17025.com.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 4: Representative HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Methodology | Typical Acceptance Criterion (ICH) |

|---|---|---|

| Specificity | Analysis of stressed samples (acid, base, peroxide, heat, light) | Analyte peak is free from co-eluting peaks; peak purity index > 0.999 |